molecular formula C16H28O3 B11941835 Ethyl 2-oxocyclotridecanecarboxylate CAS No. 22591-34-0

Ethyl 2-oxocyclotridecanecarboxylate

Cat. No.: B11941835
CAS No.: 22591-34-0
M. Wt: 268.39 g/mol
InChI Key: NPCVXHMHPIUEJC-UHFFFAOYSA-N
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Description

Ethyl 2-oxocyclotridecanecarboxylate: is an organic compound with the molecular formula C16H28O3 and a molecular weight of 268.39 g/mol . It is a cyclic ester, specifically a β-keto ester, which is characterized by the presence of a keto group (C=O) adjacent to the ester functional group (COOR). This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oxocyclotridecanecarboxylate can be synthesized through the esterification of 2-oxocyclotridecanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is followed by purification steps such as distillation or recrystallization to obtain the pure product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis. Additionally, industrial production may incorporate advanced purification techniques like chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxocyclotridecanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-oxocyclotridecanecarboxylate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-oxocyclotridecanecarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the keto and ester functional groups, which can participate in nucleophilic addition and substitution reactions. These reactions enable the compound to form covalent bonds with target molecules, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or activation in biochemical assays .

Properties

CAS No.

22591-34-0

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

ethyl 2-oxocyclotridecane-1-carboxylate

InChI

InChI=1S/C16H28O3/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15(14)17/h14H,2-13H2,1H3

InChI Key

NPCVXHMHPIUEJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCCCCCCCCC1=O

Origin of Product

United States

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